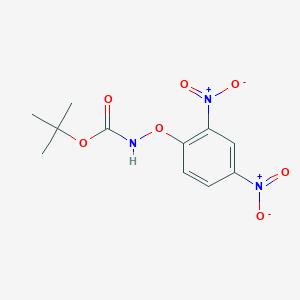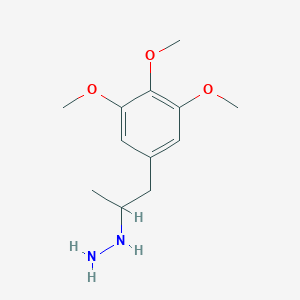![molecular formula C13H13N3O B099879 Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- CAS No. 17354-79-9](/img/structure/B99879.png)
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanenitrile, 3,3'-[(4-formylphenyl)imino]bis- is a chemical compound that is commonly referred to as FPI-propanenitrile. It is a versatile molecule that has been widely used in various scientific research applications. FPI-propanenitrile has a unique chemical structure that makes it an excellent candidate for use in various biochemical and physiological experiments.
作用機序
The mechanism of action of FPI-propanenitrile is not well understood. However, it is believed that FPI-propanenitrile acts as a chelating agent, binding to metal ions and forming a coordination complex. This complex can then undergo various reactions such as catalytic reactions.
Biochemical and Physiological Effects:
FPI-propanenitrile has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to have any significant adverse effects on living organisms.
実験室実験の利点と制限
FPI-propanenitrile has several advantages for use in lab experiments. It is easy to synthesize, and the product can be obtained in high yield. FPI-propanenitrile is also a fluorescent probe, making it suitable for use in various imaging techniques. However, FPI-propanenitrile has some limitations. It has limited solubility in water, and it can be challenging to work with in aqueous solutions. FPI-propanenitrile is also sensitive to air and light, and it can degrade over time.
将来の方向性
There are several future directions for the use of FPI-propanenitrile in scientific research. One potential application is in the development of new metal-based catalysts for various reactions. FPI-propanenitrile can be used as a ligand to synthesize metal complexes that can be used in catalytic reactions. Another potential application is in the development of new fluorescent probes for imaging techniques. FPI-propanenitrile can be modified to improve its solubility in water and increase its sensitivity to metal ions. Finally, FPI-propanenitrile can be used in the synthesis of new organic compounds with potential applications in medicine and materials science.
Conclusion:
FPI-propanenitrile is a versatile molecule that has been widely used in various scientific research applications. Its unique chemical structure makes it an excellent candidate for use in various biochemical and physiological experiments. FPI-propanenitrile can be synthesized through a simple and efficient method, and it has several advantages for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not well understood, FPI-propanenitrile has shown promising results in various applications. There are several future directions for the use of FPI-propanenitrile in scientific research, and it is expected to play an important role in the development of new catalysts, fluorescent probes, and organic compounds.
合成法
FPI-propanenitrile can be synthesized through a simple and efficient method. The synthesis involves the reaction of 4-formylbenzaldehyde with propanenitrile in the presence of a catalyst such as sodium methoxide. The reaction takes place at room temperature, and the product is obtained in high yield. The purity of the product can be further enhanced through recrystallization.
科学的研究の応用
FPI-propanenitrile has been widely used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. FPI-propanenitrile has also been used as a ligand for the synthesis of metal complexes. These metal complexes have been used in catalytic reactions, and they have shown promising results. FPI-propanenitrile has also been used in the synthesis of organic compounds such as hydrazones and imines.
特性
CAS番号 |
17354-79-9 |
|---|---|
分子式 |
C13H13N3O |
分子量 |
227.26 g/mol |
IUPAC名 |
3-[N-(2-cyanoethyl)-4-formylanilino]propanenitrile |
InChI |
InChI=1S/C13H13N3O/c14-7-1-9-16(10-2-8-15)13-5-3-12(11-17)4-6-13/h3-6,11H,1-2,9-10H2 |
InChIキー |
VWILPRABHZNINB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
正規SMILES |
C1=CC(=CC=C1C=O)N(CCC#N)CCC#N |
その他のCAS番号 |
17354-79-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



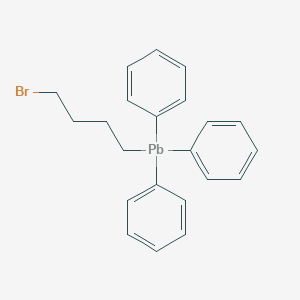

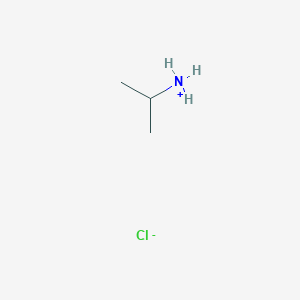
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
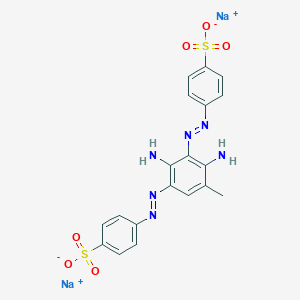
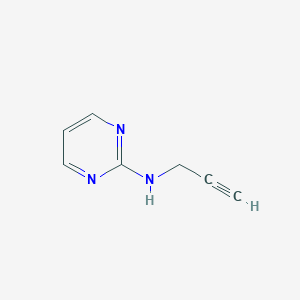
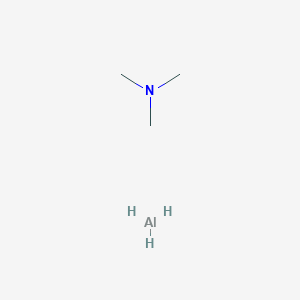

![Formanilide, N-methyl-4'-[(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)amino]-](/img/structure/B99816.png)



